
(E)-5-chloro-2,2,3,3,4-pentafluoropent-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-chloro-2,2,3,3,4-pentafluoropent-4-enoic acid is an organic compound characterized by the presence of multiple halogen atoms and a carboxylic acid group. This compound is notable for its unique structure, which includes both chlorine and fluorine atoms, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-chloro-2,2,3,3,4-pentafluoropent-4-enoic acid typically involves the halogenation of a suitable precursor. One common method is the fluorination of a chlorinated alkene under controlled conditions. The reaction is usually carried out in the presence of a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-5-chloro-2,2,3,3,4-pentafluoropent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
(E)-5-chloro-2,2,3,3,4-pentafluoropent-4-enoic acid has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique halogenation pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Medicine: The compound’s potential therapeutic properties are studied, particularly in the context of developing new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of (E)-5-chloro-2,2,3,3,4-pentafluoropent-4-enoic acid involves its interaction with specific molecular targets. The presence of multiple halogen atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include halogen bonding, hydrogen bonding, and hydrophobic interactions, which contribute to the compound’s overall biological and chemical activity.
Comparación Con Compuestos Similares
Similar Compounds
(E)-5-chloro-2,2,3,3,4-tetrafluoropent-4-enoic acid: Similar structure but with one less fluorine atom.
(E)-5-chloro-2,2,3,3,4-pentafluoropentanoic acid: Similar structure but with a saturated carbon chain.
(E)-5-bromo-2,2,3,3,4-pentafluoropent-4-enoic acid: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
(E)-5-chloro-2,2,3,3,4-pentafluoropent-4-enoic acid is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications, as it can exhibit different reactivity and interactions compared to its analogs.
Propiedades
Fórmula molecular |
C5H2ClF5O2 |
|---|---|
Peso molecular |
224.51 g/mol |
Nombre IUPAC |
(E)-5-chloro-2,2,3,3,4-pentafluoropent-4-enoic acid |
InChI |
InChI=1S/C5H2ClF5O2/c6-1-2(7)4(8,9)5(10,11)3(12)13/h1H,(H,12,13)/b2-1+ |
Clave InChI |
VVMMFOBAGFALDI-OWOJBTEDSA-N |
SMILES isomérico |
C(=C(\C(C(C(=O)O)(F)F)(F)F)/F)\Cl |
SMILES canónico |
C(=C(C(C(C(=O)O)(F)F)(F)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



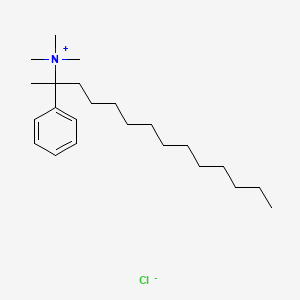
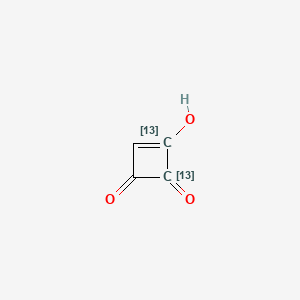
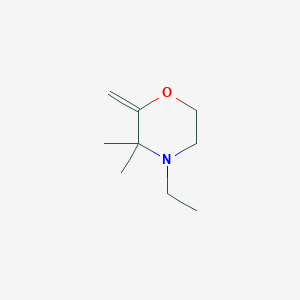
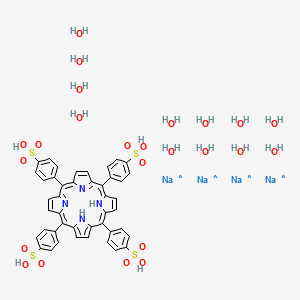


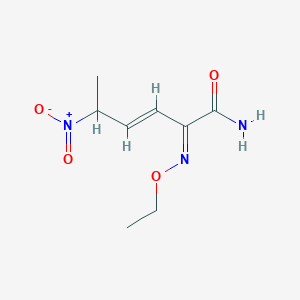
![(4R,4'R)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole]](/img/structure/B13835563.png)
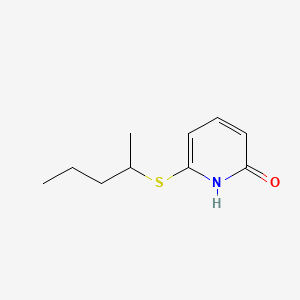
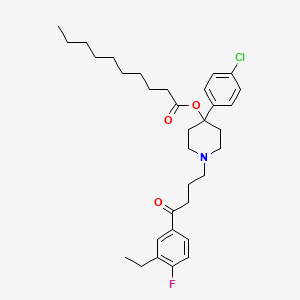

![Ethyl 4-[[3-methyl-2-(thiophene-2-carbonylamino)pentanoyl]amino]benzoate](/img/structure/B13835587.png)
![2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13835596.png)
